Introduction: The Strategic Value of a Halogenated Pyrimidine
Introduction: The Strategic Value of a Halogenated Pyrimidine
An In-Depth Technical Guide to Methyl 4-bromopyrimidine-5-carboxylate
This document provides a comprehensive technical overview of Methyl 4-bromopyrimidine-5-carboxylate (CAS 1260859-62-8), a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While public data for this specific CAS number is limited, this guide synthesizes information from closely related structural analogs and the well-established chemical principles governing bromopyrimidines to provide a robust and actionable resource. We will delve into its physicochemical properties, logical synthesis strategies, characteristic reactivity, and its strategic application in the design of novel therapeutics.
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other heteroaromatic systems makes it a highly sought-after scaffold.
The subject of this guide, Methyl 4-bromopyrimidine-5-carboxylate, incorporates two critical functional groups that unlock immense synthetic potential:
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The 4-Bromo Substituent: Positioned on the electron-deficient pyrimidine ring, the bromine atom is not merely a placeholder. It is a highly versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse molecular fragments, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[1]
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The 5-Carboxylate Group: The methyl ester at the 5-position offers another key site for molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid for the introduction of new polar interactions or converted into a variety of amides, which are fundamental for mimicking peptide bonds and interacting with biological targets.[3]
This combination of a stable, biologically relevant core with two distinct and orthogonally reactive functional groups makes this molecule a high-value intermediate for constructing complex molecular architectures.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key identifiers and predicted properties for Methyl 4-bromopyrimidine-5-carboxylate are summarized below.
| Property | Value | Source/Method |
| CAS Number | 1260859-62-8 | User Provided |
| IUPAC Name | Methyl 4-bromopyrimidine-5-carboxylate | --- |
| Molecular Formula | C₆H₅BrN₂O₂ | Calculated |
| Molecular Weight | 217.02 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)Br | --- |
| InChI Key | FLLUBQCPJDJJSU-UHFFFAOYSA-N | --- |
| Appearance | Off-white to light yellow solid | Predicted[4] |
| Boiling Point | 279.7 ± 20.0 °C | Predicted[4] |
| Density | 1.669 ± 0.06 g/cm³ | Predicted[4] |
| Storage | Sealed in dry, Room Temperature | Recommended[4] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The following diagram outlines a plausible, multi-step synthesis starting from commercially available precursors. The causality behind this workflow is to first construct the core pyrimidine-5-carboxylate ring and then introduce the bromine atom at the most activated position.
Caption: Proposed synthetic workflow for Methyl 4-bromopyrimidine-5-carboxylate.
Representative Experimental Protocol
This protocol is a representative example adapted from general procedures for pyrimidine synthesis and bromination.
Step 1: Synthesis of Ethyl pyrimidine-5-carboxylate
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To a stirred solution of sodium ethoxide (NaOEt), prepared from sodium (1.1 eq) in absolute ethanol, add formamidine acetate (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the free base.
-
Add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with acetic acid.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired product.
Step 2: Synthesis of Ethyl 4-bromopyrimidine-5-carboxylate
-
Dissolve Ethyl pyrimidine-5-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.
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Heat the mixture to reflux for 2-4 hours. The C4 position is electronically activated towards electrophilic attack.
-
Monitor the reaction to completion using TLC or LC-MS.
-
Cool the reaction and concentrate the solvent.
-
Redissolve the crude product in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude brominated product, which can be purified by crystallization or chromatography.
Step 3: Transesterification to Methyl 4-bromopyrimidine-5-carboxylate
-
Dissolve the ethyl ester from Step 2 in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final target molecule.
Chemical Reactivity and Synthetic Utility
The true value of Methyl 4-bromopyrimidine-5-carboxylate lies in its predictable and versatile reactivity, which allows for its strategic incorporation into larger, more complex molecules. The two primary sites of reactivity are the C-Br bond and the ester moiety.
Caption: Key reactivity pathways of Methyl 4-bromopyrimidine-5-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an ideal substrate for cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) is a powerful method to introduce new aromatic systems. This is a go-to strategy for building bi-aryl structures common in kinase inhibitors.[3]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system introduces rigid alkynyl linkers, which can be used to probe deep into protein binding pockets.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is invaluable for installing key hydrogen-bond donors and acceptors or for linking to other parts of a molecule.
Expert Insight: The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. The electron-deficient nature of the pyrimidine ring generally makes oxidative addition of palladium to the C-Br bond facile, often allowing for milder reaction conditions compared to more electron-rich aryl bromides.
Transformations of the Ester Group
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Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent mixture readily yields the corresponding 5-bromopyrimidine-4-carboxylic acid.[3][6] This acid is a versatile intermediate in its own right, often used for amide coupling reactions.
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Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), or more commonly, the acid obtained from hydrolysis is coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This transformation is fundamental in medicinal chemistry to introduce functionalities that can form critical hydrogen bonds with protein targets.
Applications in Drug Discovery
The 5-bromopyrimidine scaffold is a key structural feature in numerous compounds with significant pharmacological activities.[1] Its utility spans multiple therapeutic areas, most notably in oncology and virology.
| Therapeutic Area | Target Class | Rationale for Use | Representative Compound Class |
| Oncology | Protein Kinases | The pyrimidine core mimics the adenine ring of ATP, enabling competitive binding to the kinase hinge region. The 4- and 5-positions provide vectors for substituents to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[1] | Kinase Inhibitors |
| Virology | Viral Enzymes | Pyrimidine derivatives can interfere with viral replication by inhibiting key enzymes like polymerases or proteases.[1][7] | Antiviral Agents |
| Neurology | CNS Receptors/Enzymes | The scaffold can be decorated to interact with various CNS targets. Its polarity and hydrogen bonding capacity are tunable through substitution.[7] | CNS-active Agents |
Case Study: Design of a Hypothetical Kinase Inhibitor
The logical workflow from this building block to a potential therapeutic agent is illustrated below. This demonstrates how the dual functionality is exploited in a rational drug design campaign.
Caption: Logical workflow from building block to a potential drug candidate.
In this workflow, a Suzuki coupling at the 4-position first installs a group designed to interact with the kinase hinge region. Subsequently, the ester is hydrolyzed and coupled with an amine to introduce a second pharmacophoric element, which might enhance solubility or target a different region of the protein.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 4-bromopyrimidine-5-carboxylate and its derivatives. The following information is based on data from structurally related compounds.[8]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[9] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[10] |
| Skin Irritation | H315: Causes skin irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |
| Eye Irritation | H319: Causes serious eye irritation.[8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[11] |
Handling Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[4]
Conclusion
Methyl 4-bromopyrimidine-5-carboxylate represents a quintessential example of a modern synthetic building block. Its strategic combination of a biologically relevant pyrimidine core with two versatile and synthetically accessible functional groups makes it an invaluable asset for drug discovery and development. The C4-bromo position serves as a reliable anchor point for modular diversification via cross-coupling chemistry, while the C5-ester provides a gateway for introducing crucial polar and hydrogen-bonding functionalities. A thorough understanding of its synthesis, reactivity, and safe handling empowers researchers to fully leverage its potential in the rational design of next-generation therapeutics.
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